molecular formula C6H3ClF2O3S B12070732 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid

Cat. No.: B12070732
M. Wt: 228.60 g/mol
InChI Key: GSPAPGMVKDDJKB-UHFFFAOYSA-N
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Description

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the halogenation of thiophene derivatives followed by functional group transformations. For instance, the introduction of a chloro group can be achieved using reagents like N-chlorosuccinimide (NCS) or chlorine gas. The difluoromethoxy group can be introduced using difluoromethylating agents such as difluoromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and difluoromethoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

5-Chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid: can be compared with other thiophene derivatives, such as:

    5-Bromo-3-(difluoromethoxy)thiophene-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.

    5-Chloro-3-(trifluoromethoxy)thiophene-2-carboxylic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    5-Chloro-3-(methoxy)thiophene-2-carboxylic acid: Contains a methoxy group instead of a difluoromethoxy group.

The uniqueness of This compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H3ClF2O3S

Molecular Weight

228.60 g/mol

IUPAC Name

5-chloro-3-(difluoromethoxy)thiophene-2-carboxylic acid

InChI

InChI=1S/C6H3ClF2O3S/c7-3-1-2(12-6(8)9)4(13-3)5(10)11/h1,6H,(H,10,11)

InChI Key

GSPAPGMVKDDJKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1OC(F)F)C(=O)O)Cl

Origin of Product

United States

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